2-Chloro-5-methanesulfonyl-3-nitrothiophene
Overview
Description
2-Chloro-5-methanesulfonyl-3-nitrothiophene is a chemical compound with the CAS Number: 57800-77-8 . It has a molecular weight of 241.68 and its molecular formula is C5H4ClNO4S2 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4ClNO4S2/c1-13(10,11)4-2-3(7(8)9)5(6)12-4/h2H,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder . Unfortunately, the boiling point and other physical and chemical properties were not available in the web search results.Scientific Research Applications
Thiopyran S,S-Dioxide Derivatives Synthesis
One of the applications involves the synthesis of thiopyran S,S-dioxide derivatives through a ring-enlargement protocol from 3-nitrothiophene. This process leads to compounds that still contain a nitrovinylic moiety, which can be further modified for synthetic or pharmacological applications, such as L-type Ca2+-channel blockers (Bianchi et al., 2009).
Structural and Spectroscopic Studies
Another application is in the structural and spectroscopic studies of complexes, as demonstrated by the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene. These studies help in understanding the interactions and conformations of such molecules, which is crucial for the development of new materials and drugs (Binkowska et al., 2001).
Methanesulfonic Acid Analogues
In biochemistry, the synthesis of methanesulfonic acid analogues and their activity in enzyme systems, such as the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum, showcases the relevance of such compounds in understanding and manipulating biological pathways (Gunsalus et al., 1978).
Sulfhydryl Group Studies
The synthesis and application of aromatic disulfides, like 5,5′-dithiobis(2-nitrobenzoic acid), for determining sulfhydryl groups in biological materials underline the significance of such compounds in biochemical assays and research (Ellman, 1959).
Methanesulfonyl Ester Reactions
The study of reactions involving methanesulfonyl esters, such as the reversibility in the sulfonation of 3,5-dimethoxyphenol and its methanesulfonate ester, highlights the importance of these reactions in organic synthesis and the development of new chemical methodologies (Ansink et al., 1991).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-5-methylsulfonyl-3-nitrothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO4S2/c1-13(10,11)4-2-3(7(8)9)5(6)12-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKQNIITLXOXNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849901 | |
Record name | 2-Chloro-5-(methanesulfonyl)-3-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50849901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57800-77-8 | |
Record name | 2-Chloro-5-(methylsulfonyl)-3-nitrothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57800-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(methanesulfonyl)-3-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50849901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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